

2,3-dihydro-5-benzofuranacetic acid solubility in common lab solvents

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Compound of Interest

Compound Name: 2,3-dihydro-5-benzofuranacetic acid

Cat. No.: B195077

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Technical Support Center: 2,3-dihydro-5-benzofuranacetic acid

Welcome to the technical support center for **2,3-dihydro-5-benzofuranacetic acid**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of **2,3-dihydro-5-benzofuranacetic acid** in common laboratory solvents?

A1: Specific quantitative solubility data for **2,3-dihydro-5-benzofuranacetic acid** is not extensively published. However, based on its structure as an aromatic carboxylic acid, its solubility profile is expected to be similar to that of benzoic acid. The presence of the dihydrofuran ring may slightly increase its polarity compared to benzoic acid.

For reference, the table below provides the solubility of benzoic acid in various common lab solvents. This data should be used as an estimation, and it is highly recommended to determine the experimental solubility for your specific application.

Data Presentation: Solubility of Benzoic Acid (as a proxy)

Solvent	Solubility (at 25°C unless noted)	Qualitative Description	Citation
Water	3.44 mg/mL	Slightly Soluble	[1]
Ethanol	~435 mg/mL (from 1g/2.3mL)	Freely Soluble	[2]
Methanol	71.5 mg/mL	Soluble	[2]
DMSO	24 mg/mL	Soluble	[3]
DMF	High	Highly Soluble	[4]
Acetone	~333 mg/mL (from 1g/3mL)	Freely Soluble	[2]
Acetonitrile	Moderate	Soluble	[1][5]

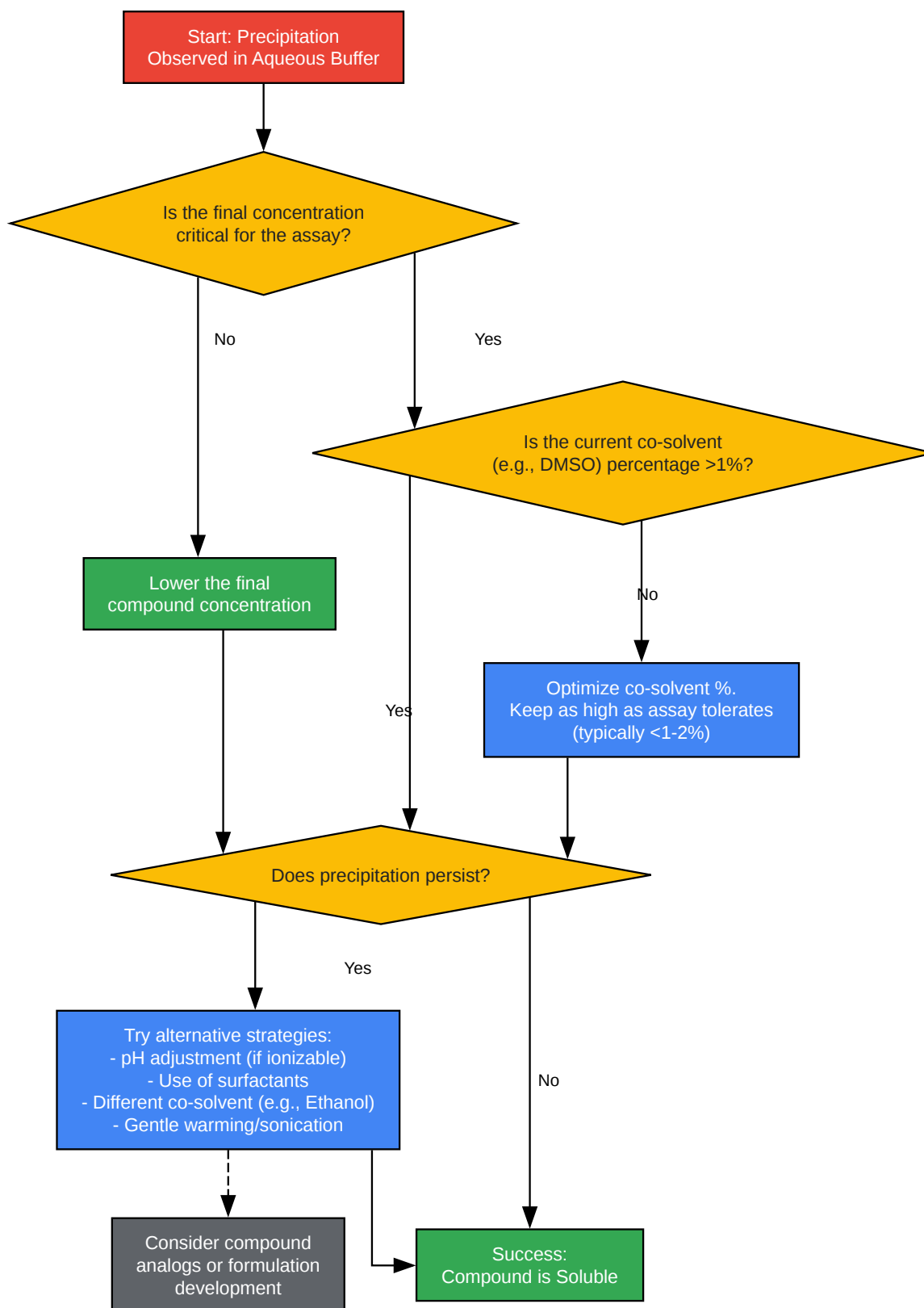
Note: Solubility can be significantly influenced by temperature, pH, and the purity of both the solute and the solvent.[1]

Q2: I am observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A2: This phenomenon, known as precipitation upon dilution, is common for compounds that are highly soluble in an organic solvent like DMSO but have low aqueous solubility.[6][7] When the highly concentrated DMSO stock is diluted into an aqueous buffer, the percentage of the organic co-solvent drops dramatically, and the aqueous medium can no longer keep the compound in solution.

Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Mandatory Visualization: Troubleshooting Solubility Issues



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Caption: Workflow for troubleshooting compound precipitation in aqueous buffers.

Q3: How do I experimentally determine the solubility of **2,3-dihydro-5-benzofuranacetic acid**?

A3: A common and straightforward method to determine thermodynamic (equilibrium) solubility is the shake-flask method. This involves adding an excess amount of the solid compound to a known volume of the solvent and allowing it to reach equilibrium.

Experimental Protocols

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

Objective: To determine the maximum concentration of **2,3-dihydro-5-benzofuranacetic acid** that dissolves in a specific solvent at a set temperature.

Materials:

- **2,3-dihydro-5-benzofuranacetic acid** (solid)
- Selected solvents (e.g., water, PBS pH 7.4, ethanol, DMSO)
- Analytical balance
- Vials with screw caps
- Thermostatic shaker or orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE or PVDF)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Methodology:

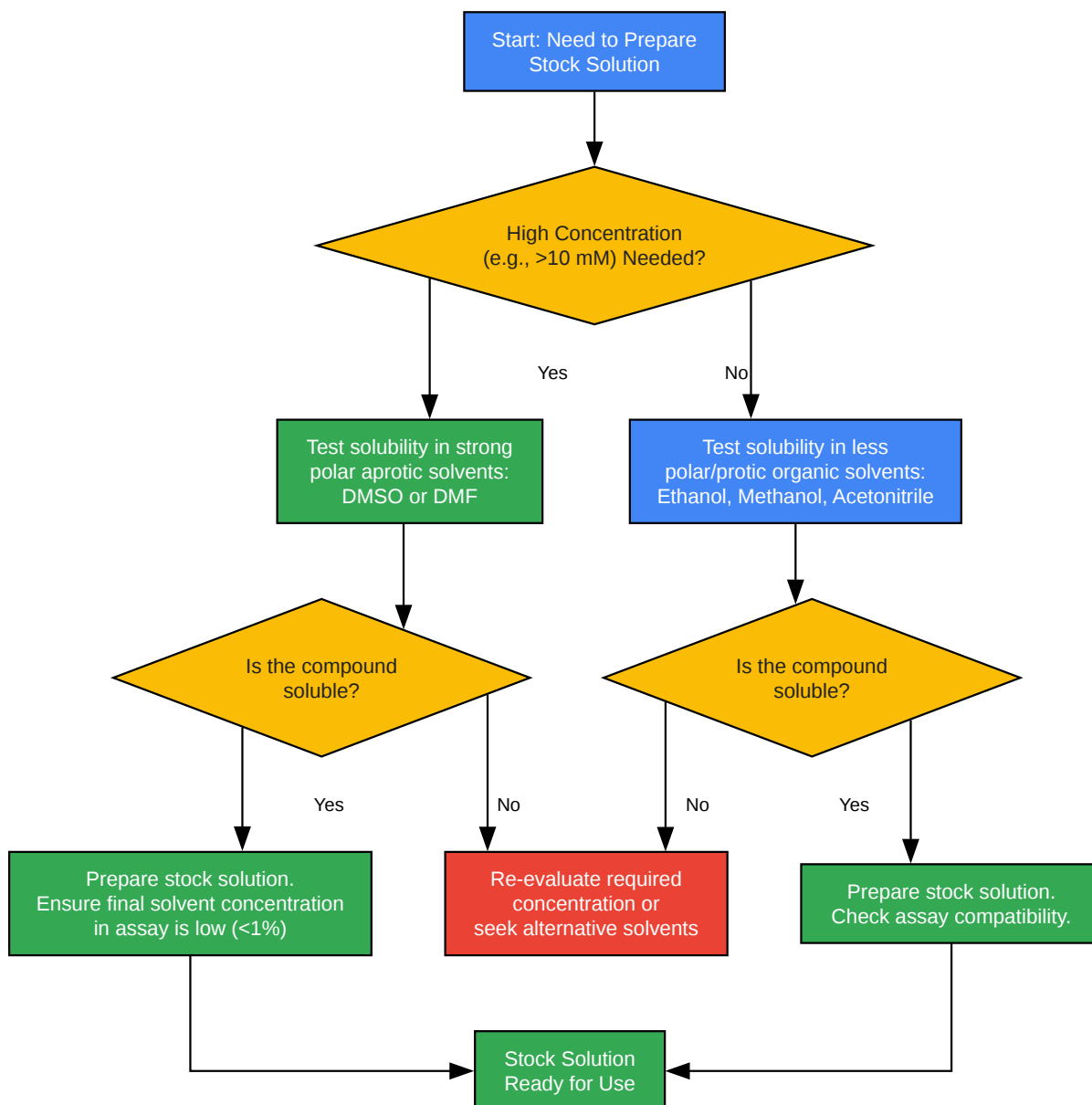
- Preparation: Add an excess amount of solid **2,3-dihydro-5-benzofuranacetic acid** to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

- **Equilibration:** Cap the vials securely and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- **Phase Separation:** After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
- **Sample Collection:** Carefully collect an aliquot of the supernatant. To ensure no solid particles are transferred, filter the supernatant using a 0.22 µm syringe filter.
- **Quantification:**
 - Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of your analytical method.
 - Quantify the concentration of **2,3-dihydro-5-benzofuranacetic acid** in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method against a standard curve.
- **Calculation:** Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.

Q4: How do I choose the right solvent to prepare a stock solution?

A4: The choice of solvent depends on the required stock concentration and the compatibility of the solvent with your downstream experiment. A logical approach involves considering the compound's polarity and the desired concentration.

Mandatory Visualization: Solvent Selection Workflow



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Caption: Decision tree for selecting an appropriate stock solution solvent.

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